N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SX-517 is a potent noncompetitive boronic acid CXCR1/2 antagonist. SX-517 inhibited CXCL1-induced Ca(2+) flux (IC50 = 38 nM) in human PMNs but had no effect on the Ca(2+) flux induced by C5a, fMLF, or PAF. SX-517 is the first reported boronic acid chemokine antagonist and represents a novel pharmacophore for CXCR1/2 antagonism.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Therapeutic Potential
N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide, as a derivative of nicotinamide, has demonstrated significant potential in various pharmacological and therapeutic domains. The compound, through its nicotinamide component, has been extensively studied for its therapeutic applications. For instance, nicotinamide has been evaluated for its chemopreventive efficacy in lung carcinogenesis, showcasing the ability to inhibit tumor multiplicity, especially when used in combination with other agents like budesonide (Galbraith et al., 2019). Moreover, the nicotinamide component of the compound has been associated with various metabolic and epigenetic changes in developing rats, indicating its significant influence on metabolic pathways and gene expression (Li et al., 2013).
Anti-Cancer Properties
Several studies have underscored the anti-cancer properties of nicotinamide derivatives. For instance, nicotinamide has been found to alleviate indomethacin-induced gastric ulcers, demonstrating not only its gastroprotective effects but also hinting at its anti-inflammatory properties (Abdallah, 2010). The compound has also been noted for its role in improving sevoflurane-induced cognitive impairment in rats, showcasing its neuroprotective effects and its potential in mitigating cognitive decline associated with certain medical procedures (Wang & Zuo, 2015).
Diabetes Management and Metabolic Disorders
Nicotinamide derivatives have also been studied for their potential in managing diabetes and metabolic disorders. A study exploring the effects of nicorandil on streptozotocin-induced islet beta-cell damage highlighted the drug's potential in improving diabetes and protecting islet beta-cells, partly through its radical scavenging effect (Kasono et al., 2004). Another study identified a small molecule analog of nicotinamide, JBSNF-000088, as an inhibitor of Nicotinamide N-methyltransferase, driving insulin sensitization and body weight reduction in animal models, indicating its therapeutic potential in metabolic diseases (Kannt et al., 2018).
Eigenschaften
CAS-Nummer |
1240494-13-6 |
---|---|
Produktname |
N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide |
Molekularformel |
C19H16BFN2O3S |
Molekulargewicht |
382.2164 |
IUPAC-Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |
InChI-Schlüssel |
VZRIHFZJVIOJBE-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SX-517; SX 517; SX517. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.